molecular formula C16H15N5O B15104922 N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15104922
M. Wt: 293.32 g/mol
InChI Key: NWXVBQMCILVRQU-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The compound features a benzyl group attached to a benzamide moiety, with a 5-methyl-1H-tetrazol-1-yl substituent, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the reaction of benzylamine with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing eco-friendly reagents, can be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to its unique combination of a benzyl group and a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its diverse reactivity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)

InChI Key

NWXVBQMCILVRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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